1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Beschreibung
The compound 1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted with a 4-oxo-1,4-dihydroquinoline-3-carboxamide group and a pyrazolo[3,4-d]pyrimidinone moiety linked via an ethyl bridge to a 2-methylbenzyl substituent.
Eigenschaften
IUPAC Name |
1-ethyl-7-methyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O3/c1-4-32-15-22(23(35)20-10-9-18(3)31-25(20)32)26(36)28-11-12-34-24-21(13-30-34)27(37)33(16-29-24)14-19-8-6-5-7-17(19)2/h5-10,13,15-16H,4,11-12,14H2,1-3H3,(H,28,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGNTKQCAYWTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 1207030-51-0) is a novel synthetic derivative exhibiting potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article synthesizes available research findings on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that integrates multiple pharmacophoric elements, contributing to its biological activity. Its chemical formula is , and it includes various functional groups such as amides and oxo groups that are often associated with biological activity.
Research indicates that this compound acts primarily as a kinase inhibitor , selectively targeting cyclin-dependent kinases (CDKs). CDKs are crucial for regulating cell cycle progression and are often hyperactivated in cancer cells. By inhibiting these kinases, the compound may prevent uncontrolled cell proliferation associated with malignancies.
Key Mechanisms:
- Inhibition of CDK Activity : The compound has shown significant potency in inhibiting specific CDKs, which could lead to reduced tumor growth and improved outcomes in cancer therapy .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting the expression of inflammatory mediators such as COX enzymes .
Anticancer Activity
Studies have highlighted the compound's potential in treating various cancers. It has been noted for its effectiveness against:
- Solid Tumors : Preclinical models suggest that the compound can significantly inhibit the growth of solid tumors by inducing apoptosis in cancer cells.
- Hematological Malignancies : Its selective inhibition of CDKs may also be beneficial in treating blood cancers like multiple myeloma .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it can:
- Reduce Prostaglandin E Production : This effect is critical as prostaglandins are key mediators in inflammatory responses.
- Inhibit COX Enzymes : The compound's ability to inhibit COX-2 over COX-1 suggests a favorable side effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in the Naphthyridine Carboxamide Family
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides (e.g., compound 67 from ) share the 4-oxo-naphthyridine-3-carboxamide backbone with the target compound. Key differences include:
- Substituents: Compound 67 incorporates a bulky 3,5-dimethyladamantyl group at the N3 position and a pentyl chain at the 1-position, whereas the target compound features a 2-methylbenzyl-pyrazolo-pyrimidinone side chain.
- Synthesis: Both compounds are synthesized via alkylation and coupling reactions, but the target compound requires additional steps to introduce the pyrazolo-pyrimidinone moiety .
The adamantyl group in 67 may enhance lipophilicity and target binding, while the pyrazolo-pyrimidinone in the target compound could improve kinase selectivity due to its heterocyclic diversity .
Pyrimidinone-Containing Analogues
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., compound 3b in ) share a fused pyrimidinone core but differ in substitution patterns. Compound 3b includes a methoxy and methylpiperazinyl group, which enhance solubility and bioavailability. In contrast, the target compound’s 2-methylbenzyl group may prioritize hydrophobic interactions in binding pockets .
Carboxylic Acid vs. Carboxamide Derivatives
1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid () is a simpler analog lacking the carboxamide and pyrazolo-pyrimidinone side chain. The carboxylic acid form likely exhibits higher aqueous solubility but poorer cell permeability compared to the target compound’s carboxamide, which balances solubility and membrane penetration .
Analytical Techniques
- Molecular Networking (LC-MS/MS): As described in , the target compound’s fragmentation pattern could be compared to analogs using cosine scores. For example, the pyrazolo-pyrimidinone moiety may yield unique fragment ions, distinguishing it from adamantyl- or piperazinyl-substituted analogs .
Implications for Drug Design
- Bioactivity: The pyrazolo-pyrimidinone group may enhance kinase inhibition by mimicking ATP’s purine ring, a strategy seen in drugs like imatinib.
- Pharmacokinetics : The 2-methylbenzyl group could prolong half-life via hydrophobic interactions with plasma proteins, whereas adamantyl or piperazinyl groups in analogs may alter distribution .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
